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molecular formula C12H20N2S B1282930 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine CAS No. 107507-50-6

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine

Cat. No. B1282930
M. Wt: 224.37 g/mol
InChI Key: JQYOZZMLTAZELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892879

Procedure details

4.8 g 4-(4-(1,1-Dimethylethyl)-2-thiazolyl)-1-phenylmethyl-piperidine, 2 g K2CO3 and 50 ml 1,2-dicnloroethane are treated dropwise at -5° under stirring with 3.2 g chloroformic acid vinyl ester. The mixture is stirred 2 hours at room temperature and evaporated. The residue is partitioned between ethyl ether and water. The ether phase is evaporated and the residue dissolved in 30 ml metnanol and 30 ml 20% aqueous hydrochloric acid. The mixture is heated 1 hour at 60 and evaporated. The residue is partitioned between aqueous NaOH and ether. The etner phase is treated with maleic acid to yield the hydrogenmaleinate of the title compound, m.p. 141°-142° (ethanol/ether).
Name
4-(4-(1,1-Dimethylethyl)-2-thiazolyl)-1-phenylmethyl-piperidine
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[N:6]=[C:7]([CH:10]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12][CH2:11]2)[S:8][CH:9]=1)([CH3:4])[CH3:3].C([O-])([O-])=O.[K+].[K+].C(OC(Cl)=O)=C>>[CH3:4][C:2]([C:5]1[N:6]=[C:7]([CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[S:8][CH:9]=1)([CH3:1])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
4-(4-(1,1-Dimethylethyl)-2-thiazolyl)-1-phenylmethyl-piperidine
Quantity
4.8 g
Type
reactant
Smiles
CC(C)(C)C=1N=C(SC1)C1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C(=C)OC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl ether and water
CUSTOM
Type
CUSTOM
Details
The ether phase is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 30 ml metnanol and 30 ml 20% aqueous hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated 1 hour at 60
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between aqueous NaOH and ether
ADDITION
Type
ADDITION
Details
The etner phase is treated with maleic acid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)(C)C=1N=C(SC1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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